5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol
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Overview
Description
5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol is a complex organic compound with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol. This compound is characterized by its cyclopentanol core, substituted with amino, phenylmethoxy, and phenylmethoxymethyl groups. It is used as a reactant in the preparation of various pharmaceuticals, including Entecavir.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenylmethoxy groups can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the phenylmethoxy groups results in the formation of alcohols.
Scientific Research Applications
5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals like Entecavir, which is used to treat hepatitis B.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. In the case of its use in pharmaceuticals, the compound acts by inhibiting viral replication through the inhibition of viral DNA polymerase. This prevents the virus from multiplying and spreading within the host.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol: A stereoisomer with similar chemical properties.
(2R,3R,5R)-5-[2-Amino-6-(phenylmethoxy)-9H-purin-9-yl]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol: Another compound with a similar structure but different biological activity.
Uniqueness
5-Amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentanol ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for the synthesis of antiviral drugs like Entecavir highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
5-amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c21-18-11-19(24-13-16-9-5-2-6-10-16)17(20(18)22)14-23-12-15-7-3-1-4-8-15/h1-10,17-20,22H,11-14,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFWKNABQPMSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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